

A Comparative Guide to FXIa Inhibitors: FXIa-IN-9 versus Milvexian

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Compound of Interest		
Compound Name:	FXIa-IN-9	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two factor XIa (FXIa) inhibitors: **FXIa-IN-9** and Milvexian. The information is compiled from publicly available preclinical and clinical data to assist researchers in understanding the therapeutic potential and experimental profiles of these novel anticoagulants.

Introduction to FXIa Inhibition

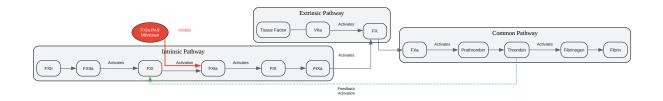
Factor XIa is a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[1][2][4] Both **FXIa-IN-9** and Milvexian are small molecule inhibitors that target FXIa.

Mechanism of Action

Both **FXIa-IN-9** and Milvexian are potent and selective inhibitors of FXIa.[5] They bind to the active site of the FXIa enzyme, preventing it from activating its downstream substrate, Factor IX, thereby interrupting the amplification of thrombin generation that is crucial for thrombus formation.[1][2][6][7]

Below is a diagram illustrating the role of FXIa in the coagulation cascade and the point of inhibition by these molecules.





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Figure 1: Inhibition of FXIa in the Coagulation Cascade.

Efficacy Data: A Head-to-Head Comparison

To facilitate a direct comparison, the following tables summarize the available quantitative data for **FXIa-IN-9** and Milvexian.

In Vitro Potency and Anticoagulant Activity

Parameter	FXIa-IN-9	Milvexian
Human FXIa Ki	0.17 nM[5][8]	0.11 nM
Rabbit FXIa Ki	0.5 nM[5][8]	Not Reported
Human Plasma aPTT EC1.5x	1.31 μΜ[5]	Not Reported
Rabbit Plasma aPTT EC1.5x	1.39 μM[5]	Not Reported

Ki: Inhibition constant; aPTT: Activated partial thromboplastin time; EC1.5x: Effective concentration to prolong aPTT by 1.5-fold.

Preclinical In Vivo Efficacy (Rabbit Models)



Model	Parameter	FXIa-IN-9	Milvexian
Arteriovenous (AV) Shunt Thrombosis	Thrombus Weight Reduction	>50% at 1.7-10 mg/kg (IV)[5]	51.6% at 1.0 + 0.67 mg/kg (IV bolus + infusion)
Electrolytic-induced Carotid Artery Thrombosis	Thrombus Weight Reduction	Not Reported	70% at 1 + 0.67 mg/kg/h (IV)

Clinical Efficacy (Milvexian)

FXIa-IN-9 has not yet entered clinical trials. The following data is for Milvexian from Phase 2 studies.

Clinical Trial	Indication	Key Efficacy Endpoint	Result
AXIOMATIC-TKR	Venous Thromboembolism (VTE) prevention after total knee replacement	Incidence of VTE	Dose-dependent reduction in VTE. At 200 mg twice daily, incidence was 8% vs. 21% for enoxaparin.
AXIOMATIC-SSP	Secondary stroke prevention	Composite of new symptomatic ischemic stroke or new covert brain infarction	Did not show a significant dose-response for the primary endpoint. However, a 30% relative risk reduction in recurrent symptomatic ischemic strokes was observed.

Experimental Protocols



Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

FXIa-IN-9: Rabbit Arteriovenous (AV) Shunt Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of **FXIa-IN-9** in a model of venous thrombosis.

Methodology:

- New Zealand White rabbits are anesthetized.
- An extracorporeal AV shunt is created by cannulating the carotid artery and jugular vein.
- A silk thread is placed within the shunt tubing to induce thrombus formation.
- **FXIa-IN-9** is administered via marginal ear intravenous injection at doses ranging from 1.7 to 10 mg/kg, 20 minutes prior to and 40 minutes during the shunt procedure.[5]
- After a set duration, the silk thread with the thrombus is removed and the thrombus weight is measured.
- The percentage reduction in thrombus weight is calculated relative to a vehicle-treated control group.[5]

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